molecular formula C14H11ClN2OS B2943766 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 554436-89-4

2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2943766
CAS No.: 554436-89-4
M. Wt: 290.77
InChI Key: BQSWUMCOPXLJJR-UHFFFAOYSA-N
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Description

2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a chloromethyl group, a methyl group, a phenyl group, and a thieno[2,3-d]pyrimidin-4-one core

Mechanism of Action

Target of Action

The primary target of 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, making it a significant target in cancer research.

Mode of Action

The compound interacts with its target, the Bcl2 anti-apoptotic protein, by binding to it . This binding can inhibit the function of the Bcl2 protein, potentially leading to increased apoptosis, or programmed cell death. This is particularly relevant in the context of cancer cells, where the inhibition of anti-apoptotic proteins can lead to the death of these harmful cells.

Biochemical Pathways

The compound’s action affects several biochemical pathways. It has been observed to up-regulate P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells . These changes suggest that the compound may promote apoptosis and inhibit cell proliferation, both of which are desirable effects in the treatment of cancer.

Result of Action

The compound has been found to have significant effects at the molecular and cellular levels. It has been observed to increase the activity of Caspase 8 and BAX, while greatly decreasing the activity of Bcl2 in treated MCF7 cells . These changes suggest an increase in apoptosis and a decrease in cell survival. Additionally, the compound has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells , further inhibiting cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-one core. One common approach is to start with a suitable thieno[2,3-d]pyrimidin-4-one precursor, which undergoes chloromethylation to introduce the chloromethyl group. The reaction conditions for chloromethylation often involve the use of formaldehyde and hydrochloric acid under controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine

In the medical field, derivatives of this compound could be explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting specific diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its versatility makes it a candidate for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)pyridine: : This compound shares the chloromethyl group but has a different core structure.

  • Epichlorohydrin: : Another compound with a chloromethyl group, but with an oxirane ring.

  • 2-chloromethylbenzimidazole: : Contains a chloromethyl group and a benzimidazole core.

Uniqueness

2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its combination of functional groups and core structure, which differentiates it from other compounds with similar elements

Properties

IUPAC Name

2-(chloromethyl)-6-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-8-11(9-5-3-2-4-6-9)12-13(18)16-10(7-15)17-14(12)19-8/h2-6H,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSWUMCOPXLJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=C(NC2=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554436-89-4
Record name 2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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